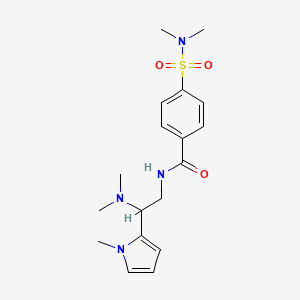

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide

説明

The compound N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a benzamide derivative featuring a 4-(N,N-dimethylsulfamoyl) substituent on the aromatic ring and a substituted ethylamine chain. The ethyl group is functionalized with a dimethylamino group and a 1-methylpyrrole moiety. This structure combines sulfamoyl and pyrrole functionalities, which may enhance hydrogen-bonding capacity and influence pharmacokinetic properties such as solubility and receptor binding .

特性

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O3S/c1-20(2)17(16-7-6-12-22(16)5)13-19-18(23)14-8-10-15(11-9-14)26(24,25)21(3)4/h6-12,17H,13H2,1-5H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTPKJDMKZROGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a dimethylamino group, a pyrrole ring, and a benzamide moiety. Its molecular formula is with a molecular weight of 337.44 g/mol. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. It is hypothesized that the compound may inhibit certain enzymes or modulate receptor activities, which can lead to therapeutic effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit the growth of various pathogens, including bacteria and fungi.

- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating that this compound may act as an anticancer agent.

- Neuroprotective Effects : The presence of the pyrrole ring suggests potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

Antimicrobial Activity

A study investigating the antimicrobial properties of related compounds found significant inhibition against Staphylococcus aureus and Escherichia coli. The IC50 values for related compounds ranged from 0.5 to 5 µM, indicating potent activity against these pathogens .

Anticancer Activity

In vitro assays demonstrated that derivatives of this compound exhibited selective cytotoxicity against various cancer cell lines. For instance, one study reported an IC50 value of 10 µM against breast cancer cells, suggesting promising anticancer potential .

Neuroprotective Effects

Research on pyrrole-based compounds has highlighted their ability to protect neuronal cells from oxidative stress. A specific study noted that compounds similar to N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide could reduce apoptosis in neuronal cells exposed to neurotoxic agents .

Data Table: Biological Activities Summary

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table highlights key structural and physicochemical differences between the target compound and two closely related analogs:

*Calculated based on molecular formula.

Key Observations:

Functional Group Variations: The target compound and the compound share the 4-(N,N-dimethylsulfamoyl)benzamide core, which provides strong hydrogen-bond acceptor capacity via the sulfamoyl group. In contrast, the compound features a sulfonamide group (SO₂NH), which may exhibit different solubility and metabolic stability profiles .

Molecular Weight and Complexity :

- The compound has the highest molecular weight (443.5 g/mol) due to its pyrimidine-pyrazole substituent, which may reduce membrane permeability compared to the target compound (~378.1 g/mol) .

- The compound, with a simpler methoxy-methylbenzenesulfonamide group, has the lowest molecular weight (351.5 g/mol), suggesting better bioavailability .

Synthetic Accessibility: The compound’s synthesis involves straightforward substitution reactions (e.g., coupling 3-methylbenzoic acid derivatives with amino alcohols) , whereas the target compound and compound likely require multi-step protocols to introduce sulfamoyl and heterocyclic groups, respectively .

Implications of Structural Differences

- Sulfamoyl vs.

- Heterocyclic Substituents : The pyrrole in the target compound may enhance lipophilicity and metal-binding capacity, while the pyrimidine-pyrazole in could improve selectivity for kinase targets .

- Ethyl Chain Modifications: The dimethylamino group in all three compounds introduces tertiary amine functionality, which may facilitate salt formation for improved solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。